2-Methoxy-5-methylphenyl acetate
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Overview
Description
2-Methoxy-5-methylphenyl acetate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 g/mol . It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylphenyl acetate typically involves the esterification of 2-Methoxy-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetate ester can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-methylphenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenyl acetate involves its interaction with specific molecular targets and pathways. The methoxy and acetate groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but lacks the acetate ester group.
2-Methoxy-4-methylphenyl acetate: Similar structure with a different position of the methyl group.
2-Methoxy-5-methylbenzoic acid: Similar structure with a carboxylic acid group instead of an acetate ester.
Uniqueness
2-Methoxy-5-methylphenyl acetate is unique due to the presence of both methoxy and acetate ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2-methoxy-5-methylphenyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-9(12-3)10(6-7)13-8(2)11/h4-6H,1-3H3 |
InChI Key |
JYTWRNUPQPHEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC(=O)C |
Origin of Product |
United States |
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